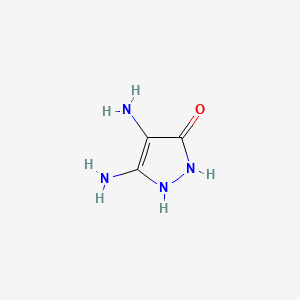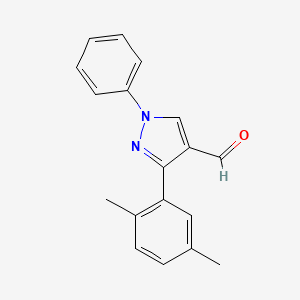
3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two phenyl groups, which are aromatic rings. One of the phenyl groups is substituted with two methyl groups. The compound also contains a carbaldehyde group, which consists of a carbon double-bonded to an oxygen (a carbonyl group) and single-bonded to a hydrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl groups), a pyrazole ring, and a carbaldehyde group. The presence of these functional groups would influence the compound’s chemical behavior and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. The pyrazole ring, for example, is a heterocycle that can participate in various chemical reactions. The carbaldehyde group is also quite reactive and can undergo several different types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbaldehyde group could make the compound polar, influencing its solubility in different solvents .Aplicaciones Científicas De Investigación
Dyeing Properties and Biological Activities
Research on pyrazole derivatives, including those related to 3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, has shown significant applications in the synthesis of new heterocycles with dyeing and potential biological properties. Studies have explored the synthesis of azo and bisazo dyes derived from 5-pyrazolones, demonstrating their dyeing performance and fastness tests, indicating the potential for textile applications and biological activities (Bagdatli & Ocal, 2012).
Anticonvulsant and Analgesic Activities
Pyrazole analogues have been designed and synthesized for anticonvulsant and analgesic studies, with compounds exhibiting significant in vivo anticonvulsant activity and analgesic activity without displaying toxicity. This highlights the potential therapeutic applications of pyrazole derivatives in medical research (Viveka et al., 2015).
Anti-inflammatory, Antioxidant, and Antimicrobial Agents
A novel series of pyrazole chalcones has been prepared and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities, demonstrating promising results in inhibiting TNF-alpha and IL-6, scavenging free radicals, and exhibiting antimicrobial activities against pathogenic bacteria and fungi. This suggests the role of pyrazole derivatives as potential leads for drug discovery in addressing inflammation, oxidative stress, and microbial infections (Bandgar et al., 2009).
Synthesis and Structural Analysis
Research has also focused on the synthesis and crystal structure analysis of pyrazole compounds, providing insights into their molecular configurations and interactions. These studies are crucial for understanding the chemical properties and potential applications of pyrazole derivatives in various scientific fields (Loh et al., 2013).
Antimicrobial Activity of Chitosan Schiff Bases
Chitosan Schiff bases derived from heteroaryl pyrazole derivatives have been synthesized and characterized, showing antimicrobial activity against both gram-negative and gram-positive bacteria, as well as fungi. This opens up avenues for using pyrazole derivatives in developing biocompatible materials with antimicrobial properties (Hamed et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2,5-dimethylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-8-9-14(2)17(10-13)18-15(12-21)11-20(19-18)16-6-4-3-5-7-16/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVUHDIUOSIOKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355356 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
431073-03-9 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

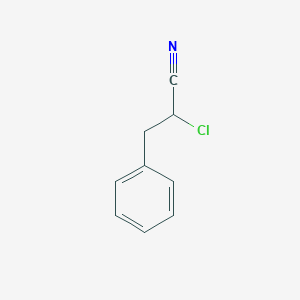
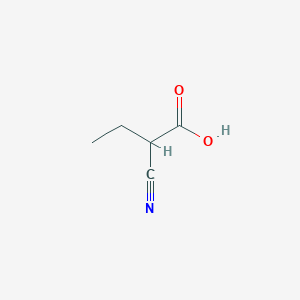
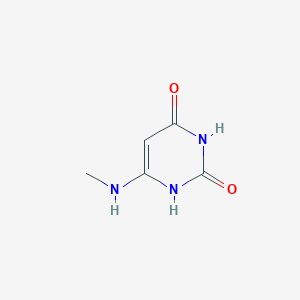

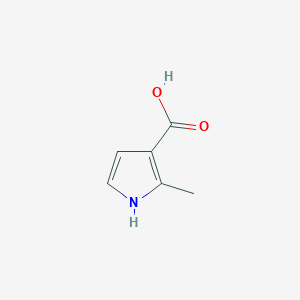
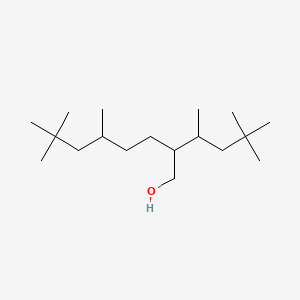
![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347381.png)
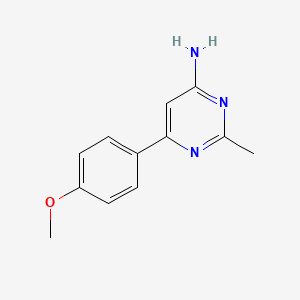
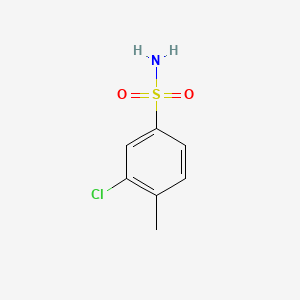
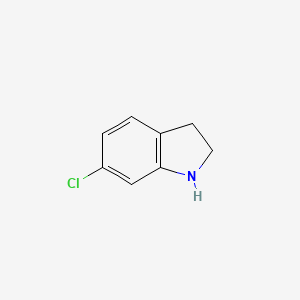

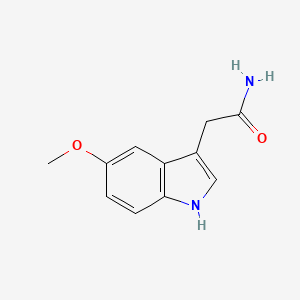
![3-(1H-indol-3-yl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid](/img/structure/B1347389.png)
